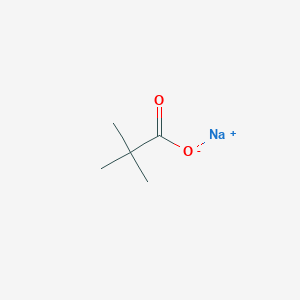

Sodium pivalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1184-88-9 |

|---|---|

Molecular Formula |

C5H10NaO2 |

Molecular Weight |

125.12 g/mol |

IUPAC Name |

sodium;2,2-dimethylpropanoate |

InChI |

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |

InChI Key |

GYDBFRBGTUUSBC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)[O-].[Na+] |

Isomeric SMILES |

CC(C)(C)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)(C)C(=O)O.[Na] |

Other CAS No. |

1184-88-9 |

Pictograms |

Irritant |

Related CAS |

75-98-9 (Parent) |

Synonyms |

2,2-dimethylpropionic acid pivalic acid pivalic acid, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

sodium pivalate CAS number and chemical properties

An In-depth Technical Guide to Sodium Pivalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and significant applications in scientific research and drug development. The information is presented to be a practical resource for laboratory and development settings.

Core Chemical and Physical Properties

This compound, also known as sodium 2,2-dimethylpropanoate, is the sodium salt of pivalic acid.[1] Its anhydrous form is registered under CAS Number 1184-88-9, while the hydrate form has the CAS Number 143174-36-1.[2] It is a white to off-white crystalline solid.[1][3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 1184-88-9 (Anhydrous)[3][4][5] |

| 143174-36-1 (Hydrate)[2] | |

| Molecular Formula | C₅H₉NaO₂[1][5] |

| Molecular Weight | 124.11 g/mol [5][6] |

| Appearance | White to almost white fine crystalline powder[1] |

| Melting Point | 315 °C[3][4] |

| Boiling Point | 100-102 °C (at 10 Torr)[3][4][7] |

| Density | 0.902 - 0.965 g/cm³[3][8] |

| Solubility in Water | 2.5 g/100 mL (25 g/L) at 20 °C[5][9] |

| Solubility in Organic Solvents | Very soluble in ethanol and ethyl ether[1][9] |

| pKa (of conjugate acid, Pivalic Acid) | 5.01 - 5.03 (at 25 °C)[1][3][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound via the neutralization of pivalic acid with sodium hydroxide.[6][10]

Materials:

-

Pivalic Acid (C₅H₁₀O₂)

-

Sodium Hydroxide (NaOH)

-

Methanol (CH₃OH), anhydrous

-

Diethyl ether (Et₂O)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for filtration

-

Vacuum drying oven or desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pivalic acid in a suitable volume of anhydrous methanol.

-

Addition of Base: Prepare a stoichiometric equivalent (1.0 eq) of sodium hydroxide, also dissolved in a minimal amount of methanol. Add the NaOH solution to the stirred pivalic acid solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain stirring for 3 hours.

-

Isolation: After 3 hours, allow the mixture to cool to room temperature. The product, this compound, will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a cold 99:1 mixture of diethyl ether/methanol (Et₂O/MeOH) to remove any unreacted starting material and other impurities.[10]

-

Drying: Dry the purified this compound solid under vacuum to remove all traces of solvent.[10]

Spectroscopic Analysis Protocols

2.2.1. Infrared (IR) Spectroscopy

This protocol outlines the preparation of a solid sample for analysis by FT-IR spectroscopy using the thin solid film method.[11]

Materials:

-

This compound sample

-

A volatile solvent (e.g., methylene chloride or acetone)[11]

-

Infrared-transparent salt plate (e.g., NaCl or KBr)

-

Pasteur pipette

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of the this compound sample in a few drops of a volatile solvent like methylene chloride in a small vial.

-

Film Casting: Using a Pasteur pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the this compound will remain on the plate.

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Analysis: Acquire the infrared spectrum according to the instrument's operating procedure. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[11]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation of a sample for ¹H NMR analysis.

Materials:

-

This compound sample

-

Deuterated water (D₂O)

-

NMR tube

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of D₂O to the NMR tube.

-

Homogenization: Cap the NMR tube securely and vortex the sample until the this compound is completely dissolved.

-

Analysis: Insert the NMR tube into the NMR spectrometer and acquire the spectrum according to standard instrument parameters.

Core Application: Induction of Secondary Carnitine Deficiency

A primary application of this compound in research and drug development is its use as a tool to induce a state of secondary carnitine deficiency.[8] This is particularly relevant for studying the metabolic consequences of carnitine depletion and understanding the side effects of certain antibiotic prodrugs that release pivalic acid upon metabolism.[2]

Mechanism of Action: When administered, this compound releases pivalic acid. In the body, pivalic acid is converted to its coenzyme A (CoA) ester, pivaloyl-CoA. This molecule is not readily metabolized further. Instead, it serves as a substrate for carnitine acyltransferases. The pivaloyl group is transferred from CoA to carnitine, forming pivaloylcarnitine.[2] This pivaloylcarnitine conjugate is then readily excreted in the urine, leading to a net loss of the body's carnitine pool and inducing a deficiency state.[2][8] This induced deficiency allows researchers to study its effects on fatty acid oxidation, energy metabolism, and cardiac function.[2][4]

Visualization of Pivalate-Induced Carnitine Depletion

The following diagram illustrates the metabolic pathway leading to carnitine depletion following the administration of this compound.

Caption: Metabolic pathway of this compound leading to carnitine depletion.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

Recommended Precautions:

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[1][3][4]

References

- 1. Pivalic Acid [drugfuture.com]

- 2. Hypocarnitinaemia induced by this compound in the rat is associated with left ventricular dysfunction and impaired energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. carla-hd.de [carla-hd.de]

- 4. Fatty acid oxidation and cardiac function in the this compound model of secondary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Pivalic acid | 75-98-9 [smolecule.com]

- 6. This compound|Research Chemical|TCIfiner.com [benchchem.com]

- 7. Showing Compound Pivalic acid (FDB111687) - FooDB [foodb.ca]

- 8. This compound treatment reduces tissue carnitines and enhances ketosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. rsc.org [rsc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Synthesis of Sodium Pivalate from Pivalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and most efficient method for synthesizing sodium pivalate: the neutralization of pivalic acid. This compound (also known as sodium 2,2-dimethylpropanoate) is a crucial reagent and building block in organic synthesis, widely employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its role as a precursor in the synthesis of esters and amides, and its application in palladium-catalyzed C-H functionalization reactions, underscores its importance in modern chemistry.[1]

This document details the established synthetic protocols, presents quantitative data in a structured format, and illustrates the experimental workflow and reaction pathways using clear diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathway: Neutralization Reaction

The most common and straightforward method for producing this compound is through a simple acid-base neutralization reaction.[1] This process involves treating pivalic acid (trimethylacetic acid) with a sodium base, most commonly sodium hydroxide (NaOH).[1][3][4] The reaction is robust, high-yielding, and proceeds cleanly under relatively mild conditions.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a standard laboratory procedure derived from established methodologies for the synthesis of this compound.[5]

Materials:

-

Pivalic Acid ((CH₃)₃CCOOH)

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH), anhydrous

-

Diethyl Ether (Et₂O), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Vacuum pump or aspirator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pivalic acid in methanol.

-

Addition of Base: Add one molar equivalent of sodium hydroxide to the stirred solution of pivalic acid.

-

Reaction: Heat the mixture to reflux and maintain stirring for approximately 3 hours.[5]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a cold 99:1 mixture of diethyl ether and methanol (Et₂O/MeOH) to remove any unreacted starting material and other impurities.[5]

-

Drying: Dry the purified this compound under vacuum to remove residual solvents. The final product should be a white to off-white crystalline powder.[2][5][6]

Quantitative Data Summary

For successful synthesis, precise control over stoichiometry and reaction conditions is essential. The table below summarizes the key quantitative parameters for this protocol.

| Parameter | Value / Condition | Notes | Reference |

| Stoichiometry | |||

| Pivalic Acid | 1.0 equivalent | The limiting reagent. | [5] |

| Sodium Hydroxide | 1.0 equivalent | Using an exact equivalent minimizes unreacted base in the final product. | [5] |

| Reaction Conditions | |||

| Solvent | Methanol (refluxing) | Water can also be used as a solvent for this reaction.[1] | [1][5] |

| Temperature | Reflux (~65 °C for Methanol) | Ensures sufficient energy for the reaction to proceed to completion in a timely manner. | [1][5] |

| Reaction Time | 3 hours | Reaction progress can be monitored by techniques such as TLC or NMR if necessary. | [5] |

| Purification | |||

| Washing Solvent | 99:1 Diethyl Ether / Methanol | This specific mixture is effective for washing the solid product to remove impurities. | [5] |

| Product Form | White to almost white fine crystalline powder | The physical appearance of the final, purified product. | [2][6] |

Experimental Workflow Visualization

The logical flow of the experimental procedure, from setup to final product, is critical for reproducibility and safety.

Caption: Step-by-step workflow for the laboratory synthesis of this compound.

Alternative Pivalic Acid Production: The Koch Reaction

While pivalic acid is commercially available, it is industrially produced via the Koch reaction.[1] This process involves the hydrocarboxylation of isobutene using carbon monoxide in the presence of a strong acid catalyst like hydrogen fluoride.[7] This route is a significant source of the pivalic acid used as a precursor for this compound and other derivatives.

References

- 1. This compound|Research Chemical|TCIfiner.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. chembk.com [chembk.com]

- 7. Pivalic acid - Wikipedia [en.wikipedia.org]

Crystal Structure of Sodium Pivalate Remains Elusive, Hindering In-depth Analysis

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of a publicly available, solved crystal structure for sodium pivalate (sodium 2,2-dimethylpropanoate). This lack of fundamental structural data prevents the creation of a detailed technical guide on its crystalline state, a resource of significant interest to researchers, scientists, and professionals in drug development.

This compound, the sodium salt of pivalic acid, serves as a common reagent and building block in organic synthesis. While its chemical properties are well-documented, its specific three-dimensional atomic arrangement in the solid state, including unit cell parameters, bond lengths, and angles, does not appear to have been determined and deposited in accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).

This information gap precludes a thorough analysis of its crystal packing, intermolecular interactions, and potential for polymorphism—the ability to exist in multiple crystalline forms. Understanding these aspects is crucial in pharmaceutical development, as different polymorphs of a substance can exhibit varying physical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's efficacy and safety.

While general experimental protocols for the characterization of crystalline materials are well-established, their specific application to this compound to generate the necessary data for a comprehensive technical guide is contingent on obtaining a single crystal suitable for X-ray diffraction analysis.

General Experimental Protocols for Crystal Structure Analysis

For the benefit of researchers who may successfully crystallize sodium pival

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pivalate, the sodium salt of pivalic acid (also known as 2,2-dimethylpropanoic acid), is a compound of significant interest in the pharmaceutical and chemical industries. Its unique chemical structure, featuring a sterically hindered tert-butyl group, imparts distinct properties that are leveraged in organic synthesis and, notably, in the design of prodrugs. However, its administration has been linked to secondary carnitine deficiency, a crucial consideration in drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies, and an exploration of its metabolic impact.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its handling, formulation, and behavior in biological systems.

General Properties

| Property | Value | Source(s) |

| Chemical Name | Sodium 2,2-dimethylpropanoate | [1] |

| Synonyms | Sodium trimethylacetate, Pivalic acid sodium salt | [1][2] |

| CAS Number | 1184-88-9 | [3] |

| Molecular Formula | C₅H₉NaO₂ | [3] |

| Molecular Weight | 124.11 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [4] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 315 °C (Note: Other sources report 35.5 °C, likely for the parent pivalic acid) | [2][3] |

| Boiling Point | 100-102 °C at 10 Torr; 166.2 °C at 760 mmHg | [2][3] |

| Density | 0.902 g/cm³ at 22 °C; 0.965 g/cm³ | [2][3] |

| pKa of Pivalic Acid | 5.03 at 25 °C | [5][6][7] |

| Water Solubility | 25 g/L at 20 °C (for pivalic acid); "freely soluble" (for this compound) | [6][8] |

| Solubility in other solvents | Freely soluble in ethanol and ether. | [9] |

| Vapor Pressure | 0.907 mmHg at 25 °C | [2] |

| LogP (Octanol/Water Partition Coefficient) | -0.21760 | [2] |

| Hygroscopicity | Known to be hygroscopic in its hydrate form. | [4] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of this compound. The following are detailed methodologies for key experiments.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the neutralization of pivalic acid with a sodium base.[10]

Materials:

-

Pivalic acid

-

Sodium hydroxide (NaOH)

-

Methanol (refluxing grade)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve pivalic acid in refluxing methanol.

-

Add one equivalent of sodium hydroxide to the solution.

-

Stir the mixture under reflux for 3 hours.

-

Allow the reaction mixture to cool, promoting the precipitation of this compound.

-

Collect the resulting solid by filtration.

-

Wash the solid with a mixture of diethyl ether and methanol (99:1 v/v) to remove any unreacted starting material and impurities.

-

Dry the purified this compound under vacuum.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.[11][12]

Materials:

-

Dried this compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the dried this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

Determination of pKa of Pivalic Acid

The pKa of the parent acid, pivalic acid, is a key determinant of the properties of this compound in solution. It can be determined by potentiometric titration.

Materials:

-

Pivalic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter and electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of pivalic acid and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the pivalic acid solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.5 mL), recording the pH after each addition.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Hygroscopicity Testing

The tendency of this compound to absorb moisture from the atmosphere can be assessed using a gravimetric sorption analyzer or by following the European Pharmacopoeia guidelines.[13][14]

Materials:

-

Dried this compound sample

-

Controlled humidity chamber or desiccator with a saturated salt solution (e.g., ammonium chloride for ~80% relative humidity)

-

Analytical balance

Procedure (based on European Pharmacopoeia):

-

Dry a sample of this compound to a constant weight.

-

Accurately weigh the dried sample.

-

Place the sample in a controlled environment at a specific temperature and relative humidity (e.g., 25 °C and 80% RH) for 24 hours.

-

After 24 hours, re-weigh the sample.

-

The percentage increase in weight is calculated. Based on this, the substance can be classified as non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic.[13]

Metabolic Pathway and Biological Implications

This compound is widely used in animal models to induce a state of secondary carnitine deficiency.[15] This occurs because pivalate, liberated from prodrugs or administered directly, is metabolically activated and subsequently conjugates with carnitine, leading to its depletion.

Pivalate-Induced Carnitine Depletion Pathway

The metabolic pathway leading to carnitine depletion involves two key steps: the activation of pivalate to its coenzyme A (CoA) ester, and the subsequent transfer of the pivaloyl group to carnitine.

References

- 1. Pivalic acid, sodium salt | C5H9NaO2 | CID 23664765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 1184-88-9 [m.chemicalbook.com]

- 4. CAS 143174-36-1: this compound hydrate | CymitQuimica [cymitquimica.com]

- 5. Buy Pivalic acid | 75-98-9 [smolecule.com]

- 6. Pivalic acid CAS#: 75-98-9 [m.chemicalbook.com]

- 7. carla-hd.de [carla-hd.de]

- 8. Pivalic Acid [drugfuture.com]

- 9. Page loading... [wap.guidechem.com]

- 10. rsc.org [rsc.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pharmagrowthhub.com [pharmagrowthhub.com]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

- 15. Novel coenzyme B12-dependent interconversion of isovaleryl-CoA and pivalyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Pivalate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

Sodium pivalate, the sodium salt of pivalic acid, has emerged as a crucial and versatile precursor in a multitude of organic transformations. Its unique properties, particularly the steric bulk of the tert-butyl group, have established it as a key additive and directing group in modern synthetic methodologies. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its pivotal role in transition metal-catalyzed C-H bond functionalization and cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to equip researchers and professionals in drug development with a practical and in-depth understanding of its utility.

Introduction

This compound (NaOPiv) is a white to off-white crystalline powder that is readily prepared and commercially available.[1] While historically used in various applications, including as a food preservative and an adjuvant for antibiotics, its significance in contemporary organic synthesis has grown substantially.[2] The pivalate anion's steric hindrance and its ability to act as a ligand, a base, or a directing group precursor make it an invaluable tool in the synthetic chemist's arsenal.[3][4] This guide will delve into the core applications of this compound, providing actionable data and protocols for its effective implementation in the laboratory.

Core Applications in Organic Synthesis

This compound's utility spans a range of reactions, most notably in palladium, nickel, and cobalt-catalyzed transformations. It often plays a critical role in facilitating reactions that would otherwise be sluggish or unselective.

Palladium-Catalyzed C-H Functionalization

This compound, or its parent acid, pivalic acid, is a widely employed additive in palladium-catalyzed C-H activation reactions.[5] The pivalate anion is believed to participate in the C-H cleavage step, often through a concerted metalation-deprotonation (CMD) mechanism.[1][6] This process is crucial for the direct arylation, alkenylation, and alkynylation of various substrates.

The direct arylation of C-H bonds offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The addition of pivalic acid as a co-catalyst has been shown to significantly enhance the efficiency of these transformations.[5][7]

Table 1: Palladium-Catalyzed Direct Arylation of Heterocycles with Aryl Bromides using Pivalic Acid as a Cocatalyst [7]

| Entry | Heterocycle | Aryl Bromide | Yield (%) |

| 1 | Benzoxazole | 4-Bromotoluene | 95 |

| 2 | Benzothiazole | 4-Bromobenzonitrile | 88 |

| 3 | Caffeine | 4-Bromoanisole | 85 |

| 4 | Theophylline | 1-Bromo-4-fluorobenzene | 78 |

| 5 | Thiophene | 4-Bromobenzaldehyde | 75 |

Experimental Protocol: General Procedure for the Direct Arylation of Heterocycles [7]

A mixture of the heterocycle (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), pivalic acid (0.3 mmol, 30 mol%), and K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., DMA, 3 mL) is stirred in a sealed tube under a nitrogen atmosphere at 120-140 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Nickel-Catalyzed Cross-Coupling Reactions

This compound and its derivatives, such as aryl pivalates, are instrumental in various nickel-catalyzed cross-coupling reactions. Aryl pivalates, readily prepared from phenols, can serve as effective electrophiles in Suzuki-Miyaura and other cross-coupling reactions, providing an alternative to aryl halides and triflates.[8][9]

The nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates with arylboronic acids allows for the formation of biaryl compounds from readily accessible phenol derivatives.[8][9]

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Pivalates with Arylboronic Acids [8][9]

| Entry | Aryl Pivalate | Arylboronic Acid | Yield (%) |

| 1 | Phenyl pivalate | 4-Methoxyphenylboronic acid | 85 |

| 2 | 4-Methoxyphenyl pivalate | Phenylboronic acid | 82 |

| 3 | 2-Naphthyl pivalate | 4-Tolylboronic acid | 90 |

| 4 | 4-Chlorophenyl pivalate | Phenylboronic acid | 75 |

| 5 | 3-Pyridyl pivalate | 4-Methoxyphenylboronic acid | 68 |

Experimental Protocol: General Procedure for the Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Pivalates [8]

In a glovebox, a vial is charged with NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), the aryl pivalate (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol). Toluene (2 mL) is added, and the vial is sealed and heated at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to give the biaryl product.

Cobalt-Catalyzed Cross-Coupling Reactions

The use of earth-abundant cobalt catalysts is a growing area of interest in organic synthesis. This compound and its derivatives, particularly alkylzinc pivalates, have been shown to be effective reagents in cobalt-catalyzed cross-coupling reactions.[2][10] These solid and salt-stabilized alkylzinc pivalates exhibit enhanced stability and reactivity compared to traditional organozinc reagents.[2]

A cobalt-catalyzed three-component reaction involving a dienoate, a difluoroalkyl halide, and an alkylzinc pivalate allows for the modular and site-selective installation of two different alkyl groups across a double bond.[2][10]

Table 3: Cobalt-Catalyzed Alkyldifluoroalkylation of Dienoates [2]

| Entry | Dienoate | Difluoroalkyl Bromide | Alkylzinc Pivalate | Yield (%) |

| 1 | Methyl sorbate | Ethyl bromodifluoroacetate | Methylzinc pivalate | 85 |

| 2 | Ethyl sorbate | Isopropyl bromodifluoroacetate | Ethylzinc pivalate | 78 |

| 3 | tert-Butyl sorbate | Benzyl bromodifluoroacetate | Isopropylzinc pivalate | 82 |

| 4 | Methyl sorbate | Ethyl bromodifluoroacetate | Cyclohexylzinc pivalate | 75 |

| 5 | Ethyl sorbate | Isopropyl bromodifluoroacetate | n-Butylzinc pivalate | 80 |

Experimental Protocol: General Procedure for Cobalt-Catalyzed Alkyldifluoroalkylation of Dienoates [2]

To a mixture of CoI₂ (0.015 mmol, 10 mol%), the dienoate (0.15 mmol), and the difluoroalkyl halide (0.225 mmol) in acetonitrile (1.5 mL) is added the alkylzinc pivalate (0.375 mmol) at 25 °C under an argon atmosphere. The reaction mixture is stirred for 16 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography on silica gel to afford the dialkylated product.

Mechanistic Insights and Visualizations

The efficacy of this compound in these catalytic systems is rooted in its direct participation in the catalytic cycle. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

Pivalate-Assisted C-H Activation in Palladium Catalysis

In palladium-catalyzed direct arylation, the pivalate anion is proposed to act as a proton shuttle in a concerted metalation-deprotonation (CMD) step. This lowers the activation energy for C-H bond cleavage.[1]

Catalytic Cycle for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Pivalates

In the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates, the reaction is initiated by the oxidative addition of the aryl pivalate C-O bond to a Ni(0) complex.

Conclusion

This compound has proven to be an indispensable reagent in modern organic synthesis. Its multifaceted role as a ligand, base, and directing group precursor has enabled significant advancements in C-H functionalization and cross-coupling methodologies. The experimental protocols and quantitative data presented in this guide are intended to facilitate the adoption and optimization of these powerful synthetic tools in both academic and industrial research settings. As the demand for more efficient and sustainable synthetic methods continues to grow, the strategic application of this compound is poised to play an even more prominent role in the development of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process via Pd-catalysed β-X elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02345A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Sodium Pivalate as a Base in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Sodium pivalate, the sodium salt of pivalic acid, has emerged as a versatile and effective base in a variety of organic transformations. Its unique properties, including its moderate basicity and steric bulk, make it a valuable tool in modern synthetic organic chemistry, particularly in transition metal-catalyzed reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound.

Overview of Applications

This compound is primarily utilized as a base or additive in several key types of organic reactions:

-

Palladium-Catalyzed C-H Activation/Arylation: this compound, often used in conjunction with pivalic acid, plays a crucial role in the direct arylation of arenes. It is proposed to act as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism, facilitating the cleavage of C-H bonds.

-

Nickel-Catalyzed Cross-Coupling Reactions: In nickel-catalyzed cross-coupling reactions, such as those involving aryl pivalates and organozinc reagents, this compound can be employed as a base to facilitate the catalytic cycle.

-

Synthesis of Complex Molecules: The use of this compound has been demonstrated in the synthesis of natural products and pharmaceutically relevant compounds where mild and selective reaction conditions are paramount.

Experimental Protocols

Synthesis of this compound

A straightforward method for the preparation of this compound involves the neutralization of pivalic acid with sodium hydroxide.[1]

Materials:

-

Pivalic acid

-

Sodium hydroxide

-

Methanol

-

Diethyl ether (Et2O)

Procedure:

-

In a round-bottom flask, dissolve pivalic acid in methanol.

-

Add one equivalent of sodium hydroxide to the solution.

-

Stir the mixture at reflux for 3 hours.

-

After cooling, the resulting solid precipitate is collected by filtration.

-

Wash the solid with a 99:1 mixture of diethyl ether and methanol.

-

Dry the resulting white solid under vacuum to yield this compound.

Palladium-Catalyzed Direct Arylation of Benzene

This protocol describes the direct arylation of benzene with an aryl bromide using a palladium catalyst and pivalic acid, where the active base is formed in situ. The pivalate anion is a key component for high reactivity.[2]

Materials:

-

Aryl bromide

-

Benzene

-

N,N-Dimethylacetamide (DMA)

-

Palladium(II) acetate (Pd(OAc)2)

-

DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

-

Potassium carbonate (K2CO3)

-

Pivalic acid

Procedure:

-

To an oven-dried reaction vessel, add Pd(OAc)2 (3 mol %), DavePhos (3 mol %), K2CO3 (2.5 equivalents), and the aryl bromide (1 equivalent).

-

Add a 1.2:1 mixture of benzene and DMA.

-

Add pivalic acid (30 mol %).

-

Seal the vessel and heat the reaction mixture to 120 °C for 10 to 15 hours.

-

After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine conversion.

-

For isolation, the mixture is typically diluted with an organic solvent, washed with water, dried over a drying agent (e.g., Na2SO4), and concentrated. The crude product is then purified by column chromatography.

Nickel-Catalyzed Cross-Coupling of β-Carbonyl Alkenyl Pivalates with Arylzinc Chlorides

This protocol outlines a nickel-catalyzed cross-coupling reaction to generate 3-aryl-substituted α,β-unsaturated carbonyl compounds.[3][4]

Materials:

-

β-Carbonyl alkenyl pivalate

-

Arylzinc chloride solution

-

Nickel catalyst (e.g., NiCl2(dppp))

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a glovebox or under an inert atmosphere, add the nickel catalyst to a solution of the β-carbonyl alkenyl pivalate in the anhydrous solvent.

-

To this mixture, add the arylzinc chloride solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the specified time (typically monitored by TLC or GC-MS for completion).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following tables summarize representative yields for reactions utilizing this compound or in situ generated pivalate.

Table 1: Palladium-Catalyzed Direct Arylation of Benzene with Various Aryl Bromides [2]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 81 |

| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 75 |

| 3 | 4-Bromobenzotrifluoride | 4-(Trifluoromethyl)biphenyl | 65 |

| 4 | 3-Bromoanisole | 3-Methoxybiphenyl | 85 |

| 5 | 2-Bromotoluene | 2-Methylbiphenyl | 55 |

Table 2: Nickel-Catalyzed Cross-Coupling of Aryl Pivalates with Arylzinc Reagents

| Entry | Aryl Pivalate | Arylzinc Chloride | Product | Yield (%) |

| 1 | 1-Naphthyl pivalate | Phenylzinc chloride | 1-Phenylnaphthalene | 85 |

| 2 | 4-Biphenylyl pivalate | Phenylzinc chloride | p-Terphenyl | 92 |

| 3 | 4-Methoxyphenyl pivalate | 4-Tolylzinc chloride | 4-Methoxy-4'-methylbiphenyl | 78 |

| 4 | 2-Naphthyl pivalate | 2-Tolylzinc chloride | 2-(o-Tolyl)naphthalene | 81 |

Mechanistic Insights and Diagrams

Concerted Metalation-Deprotonation (CMD) Pathway

In many palladium-catalyzed C-H activation reactions, the pivalate anion is believed to participate in a concerted metalation-deprotonation (CMD) mechanism. This pathway avoids the formation of a formal metal-hydride intermediate and is considered a low-energy transition state for the cleavage of C-H bonds.[5] The pivalate acts as a proton shuttle, accepting the proton from the arene as the palladium center coordinates to the carbon.

Caption: Concerted Metalation-Deprotonation (CMD) Pathway.

Experimental Workflow: Palladium-Catalyzed Direct Arylation

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed direct arylation reaction.

Caption: General Experimental Workflow for Direct Arylation.

References

Application Notes and Protocols: The Role of Sodium Pivalate in C-H Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism of sodium pivalate in transition metal-catalyzed C-H activation reactions. Detailed experimental protocols and quantitative data are presented to facilitate the application of this methodology in research and development settings, particularly in the synthesis of complex molecules and drug discovery.

Introduction: The Significance of C-H Activation and the Role of Carboxylate Additives

Carbon-hydrogen (C-H) bond activation is a powerful strategy in modern organic synthesis, enabling the direct functionalization of ubiquitous C-H bonds to form new carbon-carbon and carbon-heteroatom bonds. This approach offers increased atom economy and can significantly shorten synthetic routes to valuable molecules. Transition metal catalysts, particularly those based on palladium and ruthenium, are at the forefront of this field.

The efficiency and selectivity of many C-H activation reactions are profoundly influenced by the presence of additives. Among these, carboxylates, and notably this compound (the sodium salt of pivalic acid), have emerged as crucial promoters. This compound often plays a multifaceted role in the catalytic cycle, primarily by facilitating the C-H bond cleavage step.

The Concerted Metalation-Deprotonation (CMD) Mechanism

The prevailing mechanism for carboxylate-assisted C-H activation is the Concerted Metalation-Deprotonation (CMD) pathway.[1] In this mechanism, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted transition state. The carboxylate anion, such as pivalate, acts as an internal base or proton shuttle, abstracting the proton from the C-H bond as the metal center coordinates to the carbon. This avoids the formation of a high-energy, discrete organometallic intermediate with a metal-hydride bond.[1]

The CMD mechanism is favored for mid- to late-transition metals in higher oxidation states, such as Pd(II) and Ru(II).[1] The pivalate anion is particularly effective in this role due to a combination of its basicity and steric bulk, which can influence the geometry and energy of the transition state.

Visualizing the CMD Pathway

The following diagram illustrates the key steps of the Concerted Metalation-Deprotonation (CMD) mechanism, highlighting the role of the pivalate anion.

Quantitative Data: The Impact of this compound on Reaction Efficiency

The addition of this compound, or pivalic acid which is deprotonated in situ, often leads to a significant improvement in reaction yields and rates. The following tables summarize quantitative data from various studies, comparing the effectiveness of pivalate additives with other carboxylates or in their absence for palladium- and ruthenium-catalyzed C-H activation reactions.

Table 1: Palladium-Catalyzed Direct Arylation of Benzene

| Entry | Carboxylic Acid Additive (0.3 equiv.) | Yield (%) | Reference |

| 1 | None | <5 | [2] |

| 2 | Acetic Acid | 25 | [2] |

| 3 | Benzoic Acid | 38 | [2] |

| 4 | Pivalic Acid | 81 | [2] |

| 5 | 1-Adamantanecarboxylic Acid | 62 | [2] |

| Reaction Conditions: Aryl bromide (1.0 mmol), benzene (10 mL), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv.), 120 °C, 24 h. |

Table 2: Ruthenium-Catalyzed C-H Alkylation

| Entry | Carboxylate Source | Yield (%) | Reference |

| 1 | [RuCl₂(p-cymene)]₂ | 5 | [3] |

| 2 | [Ru(OAc)₂(p-cymene)] | 85 | [3] |

| 3 | [Ru(OPiv)₂(p-cymene)] | 91 | [3] |

| Reaction Conditions: Substrate (0.5 mmol), alkyl bromide (1.5 equiv.), catalyst (5.0 mol%), NaHCO₃ (2.0 equiv.), NMP, 45 °C. |

Experimental Protocols

The following section provides detailed, step-by-step protocols for typical palladium- and ruthenium-catalyzed C-H activation reactions utilizing this compound or pivalic acid.

Protocol 1: Palladium-Catalyzed Direct Arylation of Arenes

This protocol is a general procedure for the direct arylation of an arene with an aryl bromide, adapted from the work of Fagnou and coworkers.[2]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Pivalic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Aryl bromide

-

Arene (used as substrate and solvent)

-

Anhydrous, degassed solvent (e.g., N,N-dimethylacetamide - DMA, if the arene is solid)

-

Schlenk tube or other reaction vessel suitable for inert atmosphere

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), pivalic acid (e.g., 0.3 mmol, 30 mol%), and K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv.) and the arene (if liquid, e.g., 5 mL). If the arene is a solid, add it along with the other solids in step 1 and add an anhydrous, degassed solvent (e.g., 2 mL of DMA).

-

Reaction: Seal the Schlenk tube and place it in a preheated heating block or oil bath at the desired temperature (typically 110-140 °C).

-

Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Ruthenium-Catalyzed Directed C-H Olefination

This protocol describes a general procedure for the ruthenium-catalyzed olefination of a substrate with a directing group, using a carboxylate additive.

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

This compound (NaOPiv)

-

Olefin coupling partner (e.g., an acrylate)

-

Substrate with a directing group (e.g., a benzamide)

-

Anhydrous solvent (e.g., 1,2-dichloroethane - DCE)

-

Oxidant (e.g., Cu(OAc)₂·H₂O)

-

Reaction vial with a screw cap

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

Procedure:

-

Reaction Setup: In a reaction vial, combine [Ru(p-cymene)Cl₂]₂ (e.g., 0.01 mmol, 2.5 mol%), this compound (e.g., 0.08 mmol, 20 mol%), the substrate with the directing group (0.4 mmol, 1.0 equiv.), the olefin (0.8 mmol, 2.0 equiv.), and the oxidant (e.g., Cu(OAc)₂·H₂O, 0.4 mmol, 1.0 equiv.).

-

Solvent Addition: Add the anhydrous solvent (e.g., 2 mL of DCE) to the vial.

-

Reaction: Seal the vial with a screw cap and place it in a preheated heating block or oil bath at the desired temperature (typically 80-120 °C).

-

Monitoring: Stir the reaction mixture for the specified time (e.g., 12-24 hours). Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a short pad of celite, washing with an organic solvent (e.g., dichloromethane).

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.

Visualizing the Experimental Workflow

The following diagram outlines a general experimental workflow for a transition metal-catalyzed C-H activation reaction.

Conclusion

This compound is a highly effective additive in transition metal-catalyzed C-H activation reactions. Its primary role is to facilitate the C-H bond cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism, thereby lowering the activation energy of this key step. The provided protocols and data serve as a valuable resource for researchers aiming to employ this powerful synthetic methodology. The strategic use of this compound can lead to improved reaction efficiency, broader substrate scope, and milder reaction conditions, making it an indispensable tool in the synthesis of complex organic molecules for various applications, including drug development.

References

Application Notes and Protocols: Directing Group Assistance with Sodium Pivalate in C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of sodium pivalate as a crucial additive in directing group-assisted C-H functionalization reactions. The information compiled herein, including detailed experimental protocols, quantitative data summaries, and mechanistic diagrams, is intended to facilitate the adoption and optimization of these powerful synthetic methodologies in academic and industrial research settings, particularly in the field of drug development and materials science.

Introduction: The Role of this compound in C-H Functionalization

Directing group-assisted C-H functionalization has emerged as a transformative strategy for the efficient and site-selective synthesis of complex organic molecules. This approach avoids the pre-functionalization of substrates, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. Within this field, the choice of additives can significantly impact reaction efficiency, selectivity, and substrate scope.

This compound, the sodium salt of pivalic acid, has been identified as a highly effective additive in various palladium-catalyzed C-H functionalization reactions. Its beneficial effects are primarily attributed to its role in the concerted metalation-deprotonation (CMD) mechanism. The pivalate anion can act as a proton shuttle, facilitating the cleavage of the C-H bond, which is often the rate-determining step of the catalytic cycle. The bulky tert-butyl group of the pivalate can also influence the steric environment around the catalytic center, contributing to improved regioselectivity.

Key Applications and Quantitative Data Summary

This compound and its conjugate acid, pivalic acid, have been successfully employed in a range of directing group-assisted C-H functionalization reactions, including arylation, olefination, and amination. The following tables summarize the quantitative data from key examples found in the literature, showcasing the impact of the pivalate additive on reaction outcomes.

Palladium-Catalyzed C-H Arylation of Arenes

Pivalic acid, often used in conjunction with a base to generate the pivalate anion in situ, has proven effective in promoting the direct arylation of arenes.

Table 1: Palladium-Catalyzed C-H Arylation of Ethoxybenzene with 4-bromotoluene

| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (o:m:p) |

| 1 | Pd(OAc)₂ (5) | SPhos (10) | PivOH (30) | K₂CO₃ (2.0) | DMA | 120 | 18 | 79 | 1:2.1:0.6 |

| 2 | Pd(CH₃CN)₂Cl₂ (3) | - | PivOH (30) | K₂CO₃ (2.5) | DMA | 120 | 18 | 79 | 1:2.4:0.7 |

Data adapted from a study on the site-selectivity of Pd-catalyzed C(sp²)-H arylation.

Experimental Protocols

The following section provides detailed experimental protocols for the preparation of this compound and its application in a representative directing group-assisted C-H functionalization reaction.

Preparation of this compound

This protocol describes the straightforward synthesis of this compound from pivalic acid and sodium hydroxide.[1]

Materials:

-

Pivalic acid

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

Procedure:

-

In a round-bottom flask, dissolve pivalic acid in methanol.

-

Add one equivalent of sodium hydroxide to the solution.

-

Stir the mixture at reflux for 3 hours.

-

After cooling, the resulting solid precipitate is collected by filtration.

-

Wash the solid with a mixture of diethyl ether and methanol (99:1 v/v).

-

Dry the resulting white solid under vacuum to yield this compound.

Protocol for Palladium-Catalyzed C-H Arylation of an Arene

This protocol is a general procedure for the directing group-assisted C-H arylation of an arene using a palladium catalyst and pivalic acid as an additive. The pivalate anion is generated in situ from pivalic acid and a carbonate base.

Materials:

-

Arene substrate with directing group (e.g., 2-phenylpyridine)

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Pivalic acid (PivOH)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., N,N-Dimethylacetamide - DMA)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the arene substrate (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (2-5 mol%), and base (2.0-2.5 equiv.).

-

Add pivalic acid (20-30 mol%) to the vessel.

-

Under an inert atmosphere, add the anhydrous solvent.

-

Seal the reaction vessel and stir the mixture at the specified temperature (e.g., 100-120 °C) for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.

Mechanistic Insights and Diagrams

The beneficial role of this compound in C-H functionalization is best understood by examining its involvement in the catalytic cycle. The pivalate anion is believed to participate in a concerted metalation-deprotonation (CMD) step, which is a key mechanism for C-H bond activation.

The Concerted Metalation-Deprotonation (CMD) Pathway

In the CMD pathway, the C-H bond cleavage occurs in a single step involving the palladium center and a carboxylate ligand (pivalate). The pivalate anion acts as an internal base, abstracting the proton from the C-H bond as the palladium coordinates to the carbon, forming a palladacycle intermediate. This process is generally favored over other mechanisms like oxidative addition or electrophilic substitution for many directing group-assisted reactions.

References

Application Notes and Protocols: Sodium Pivalate in the Synthesis of Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pivalate, the sodium salt of pivalic acid, has emerged as a critical and versatile additive in modern organic synthesis, particularly in the realm of transition-metal-catalyzed reactions. Its unique steric and electronic properties make it an effective component in catalytic systems for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic methodologies, with a focus on palladium- and ruthenium-catalyzed C-H bond functionalization and cross-coupling reactions.

The pivalate anion often plays a crucial role as a ligand or a proton shuttle in the catalytic cycle. In palladium-catalyzed C-H activation, for instance, the pivalate anion is believed to facilitate the C-H cleavage step through a concerted metalation-deprotonation (CMD) mechanism.[2] This mode of action lowers the activation energy for this critical step, thereby enhancing reaction efficiency and enabling the functionalization of otherwise unreactive C-H bonds.

Key Applications of this compound in Complex Molecule Synthesis

This compound is instrumental in a variety of synthetic transformations, including:

-

Palladium-Catalyzed Direct Arylation: In this application, this compound, often in conjunction with a palladium catalyst, facilitates the direct coupling of an aromatic C-H bond with an aryl halide. This methodology avoids the pre-functionalization of the aromatic substrate, offering a more atom-economical and efficient route to biaryl compounds, which are common motifs in pharmaceuticals. The pivalate anion is proposed to act as a proton shuttle, facilitating the C-H activation step.

-

Ruthenium-Catalyzed C-H Alkylation: this compound is also employed as a key additive in ruthenium-catalyzed ortho-C-H bond alkylation of aromatic amides with α,β-unsaturated ketones. This reaction provides a direct method for the introduction of alkyl chains at the ortho position of an aromatic ring, a valuable transformation for modifying the structure of drug candidates.

-

Synthesis of Bioactive Molecules: The utility of this compound extends to the synthesis of complex bioactive molecules. For example, it is a key reagent in the multi-step synthesis of solasodine pivalate from diosgenin pivalate, a transformation of interest in the pharmaceutical industry.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol details the straightforward synthesis of this compound from pivalic acid.

Materials:

-

Pivalic acid

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

Procedure:

-

In a round-bottom flask, dissolve pivalic acid in methanol.

-

Add one equivalent of sodium hydroxide to the solution.

-

Reflux the mixture for 3 hours.

-

After cooling, the resulting solid is collected by filtration.

-

Wash the solid with a mixture of diethyl ether and methanol (99:1).

-

Dry the resulting white solid under vacuum to yield this compound.[3]

Protocol 2: Ruthenium-Catalyzed Ortho C-H Bond Alkylation of an Aromatic Amide

This protocol provides a general procedure for the ruthenium-catalyzed ortho-alkylation of an aromatic amide using an α,β-unsaturated ketone, with this compound as a crucial additive.

Materials:

-

Aromatic amide (e.g., N-(quinolin-8-yl)benzamide)

-

α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

-

[RuCl₂(p-cymene)]₂

-

This compound

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add the aromatic amide (1.0 equiv.), [RuCl₂(p-cymene)]₂ (5 mol%), and this compound (30 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe, followed by the α,β-unsaturated ketone (3.0 equiv.).

-

Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ortho-alkylated product.

Quantitative Data for Ruthenium-Catalyzed Ortho C-H Alkylation:

| Entry | Aromatic Amide | α,β-Unsaturated Ketone | Yield (%) |

| 1 | N-(quinolin-8-yl)benzamide | Methyl vinyl ketone | 85 |

| 2 | N-(pyridin-2-yl)benzamide | Ethyl vinyl ketone | 78 |

| 3 | N-(quinolin-8-yl)-2-methylbenzamide | Methyl vinyl ketone | 92 |

| 4 | N-(quinolin-8-yl)benzamide | Phenyl vinyl ketone | 65 |

Note: The yields presented are representative and can vary based on the specific substrates and reaction conditions.

Protocol 3: Two-Step Synthesis of Solasodine Pivalate from Diosgenin Pivalate

This protocol outlines a key transformation in the synthesis of the bioactive molecule solasodine pivalate.

Step 1: Reaction of Diosgenin Pivalate with Benzyl Carbamate

Materials:

-

Diosgenin pivalate

-

Benzyl carbamate (CbzNH₂)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve diosgenin pivalate (1.0 equiv.) and benzyl carbamate (2.0 equiv.) in dichloromethane.

-

Add TMSOTf (1.9 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Pour the mixture into aqueous NaHCO₃ and extract the product with DCM.

-

Wash the organic extract with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

Step 2: Deprotection and N-Cyclization to Solasodine Pivalate

Materials:

-

Crude product from Step 1

-

Dry butanol

-

Acetyl bromide (AcBr)

-

Chloroform (CHCl₃)

-

5 M Sodium hydroxide (NaOH) aqueous solution

Procedure:

-

Dissolve the crude residue from Step 1 in dry butanol.

-

Cool the solution to 0 °C and treat with acetyl bromide.

-

Heat the reaction mixture under reflux overnight.

-

Evaporate the solvent in vacuo.

-

Dissolve the residue in chloroform and treat with 5 M aqueous NaOH.

-

Stir the two-phase mixture vigorously for 30 minutes.

-

Separate the organic layer, wash with water, and dry.

-

Evaporate the solvent and purify the product by silica gel column chromatography to yield solasodine pivalate (45% overall yield) and tomatidinol pivalate (8% yield).

Visualizing the Role of this compound in Catalysis

The following diagrams illustrate the proposed mechanisms and workflows where this compound plays a key role.

Caption: Proposed role of pivalate in Pd-catalyzed C-H activation.

Caption: Workflow for Ru-catalyzed ortho-alkylation.

Conclusion

This compound is a highly effective and versatile additive in modern synthetic organic chemistry. Its ability to facilitate challenging C-H activation and cross-coupling reactions makes it an invaluable tool for the synthesis of complex molecules, including those of pharmaceutical interest. The protocols and data presented herein provide a practical guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors. The continued exploration of its applications is expected to lead to the development of even more efficient and innovative synthetic methodologies.

References

- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

Application Notes and Protocols for Reactions Involving Sodium Pivalate

For Researchers, Scientists, and Drug Development Professionals

Sodium pivalate (sodium 2,2-dimethylpropanoate), the sodium salt of pivalic acid, has emerged as a critical reagent and additive in modern organic synthesis.[1] Its unique steric and electronic properties make it highly valuable in various transition-metal-catalyzed reactions, particularly in the development of pharmaceuticals and complex organic molecules.[1][2] This document provides detailed application notes and protocols for key reactions involving this compound, focusing on its role in C-H bond functionalization and cross-coupling reactions.

Application Note 1: Pivalate-Assisted, Palladium-Catalyzed Direct C-H Arylation of Arenes

The direct arylation of unactivated arenes is a powerful tool for constructing biaryl scaffolds, which are common motifs in pharmaceuticals. A palladium-pivalic acid co-catalyst system has demonstrated exceptional reactivity for this transformation.[3][4] The pivalate anion is believed to play a crucial role in the C-H bond activation step, acting as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism.[3][5][6] This approach avoids the need for pre-functionalized organometallic reagents, enhancing atom economy and simplifying synthetic routes.[3]

Key Features:

-

High Reactivity: Enables the arylation of even unactivated arenes like benzene.[3]

-

Operational Simplicity: Often employs commercially available catalysts and additives.

-

Mechanism: Proceeds via a pivalate-assisted concerted metalation-deprotonation (CMD) pathway.[6]

Quantitative Data: Direct Arylation of Benzene with Aryl Bromides

The following table summarizes the reaction conditions and yields for the direct arylation of benzene with various substituted aryl bromides, showcasing the efficiency of the Pd(OAc)₂/pivalic acid system.

| Entry | Aryl Bromide | Additive (mol %) | Yield (%) |

| 1 | 4-Bromo-tert-butylbenzene | Pivalic Acid (30) | 85 |

| 2 | 4-Bromobiphenyl | Pivalic Acid (30) | 81 |

| 3 | 2-Bromobiphenyl | Pivalic Acid (30) | 75 |

| 4 | 4-Bromoanisole | Pivalic Acid (30) | 71 |

| 5 | 3-Bromobenzonitrile | Pivalic Acid (30) | 67 |

| 6 | 4-Bromobenzonitrile | Pivalic Acid (30) | 65 |

| 7 | 4-Bromotoluene | Pivalic Acid (30) | 58 |

| 8 | 1-Bromonaphthalene | Pivalic Acid (30) | 55 |

| Data sourced from J. Am. Chem. Soc. 2006, 128, 51, 16496-16497.[3][4] |

Experimental Protocol: General Procedure for Direct Arylation of Benzene

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

-

Pivalic acid (PivOH)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Aryl bromide

-

Benzene, anhydrous

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Schlenk tube or other suitable reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2-3 mol %), DavePhos (2-3 mol %), K₂CO₃ (2.5 equivalents), and pivalic acid (30 mol %).

-

Add the aryl bromide (1.0 equivalent).

-

Add anhydrous benzene and anhydrous DMA in a 1.2:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

-

Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 10 to 15 hours.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization: Proposed Catalytic Cycle for Pivalate-Assisted C-H Arylation

Caption: Pivalate-assisted Concerted Metalation-Deprotonation (CMD) cycle.

Application Note 2: Stereospecific, Nickel-Catalyzed Cross-Coupling of Benzylic Pivalates

Nickel-catalyzed cross-coupling reactions provide a powerful alternative to traditional palladium-based methods. The use of benzylic pivalates as electrophiles in stereospecific couplings with arylboroxines allows for the synthesis of enantioenriched diarylalkanes and triarylmethanes, which are valuable chiral building blocks.[7][8] This reaction proceeds with high stereochemical fidelity, relying on a simple Ni(0) catalyst.[7]

Key Features:

-

Stereospecificity: Transfers the chirality from the starting benzylic pivalate to the product with high fidelity.[7]

-

Broad Scope: Tolerates a wide range of functional groups on both the arylboroxine and the benzylic pivalate.[8]

-

Mild Conditions: The reaction proceeds under relatively mild conditions, often at room temperature.[9][10]

Quantitative Data: Scope of the Nickel-Catalyzed Arylation of Benzylic Pivalates

The table below illustrates the scope of the reaction with various arylboroxines coupling with (1-phenylethyl) pivalate.

| Entry | Arylboroxine (Ar) | Yield (%) | ee (%) |

| 1 | 4-MeO-Ph | 92 | 94 |

| 2 | 4-F-Ph | 86 | 94 |

| 3 | 4-Cl-Ph | 88 | 94 |

| 4 | 4-CF₃-Ph | 72 | 93 |

| 5 | 2-Me-Ph | 89 | 94 |

| 6 | 1-Naphthyl | 81 | 94 |

| 7 | 2-Thienyl | 75 | 93 |

| Conditions: Pivalate (1.0 equiv), (ArBO)₃ (1.0 equiv), Ni(cod)₂ (5 mol%), NaOMe (2.0 equiv), CH₃CN, 4 h, rt. Data sourced from Org. Lett. 2014, 16, 12, 3300-3303.[10] |

Experimental Protocol: General Procedure for Ni-Catalyzed Cross-Coupling

Materials:

-

Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

-

Sodium methoxide (NaOMe)

-

Enantioenriched benzylic pivalate

-

Arylboroxine or arylboronic acid

-

Acetonitrile (CH₃CN), anhydrous

-

Glovebox or Schlenk line for inert atmosphere operations

Procedure:

-

Inside a glovebox, add Ni(cod)₂ (5 mol %) and NaOMe (2.0 equivalents) to a vial.

-

Add anhydrous acetonitrile (to make the solution 0.4 M with respect to the pivalate).

-

Add the arylboroxine (1.0 equivalent) followed by the benzylic pivalate (1.0 equivalent, e.g., 0.1 mmol scale).

-

Seal the vial with a Teflon-lined cap and stir the mixture at room temperature for 4 hours.

-

Remove the vial from the glovebox and quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by HPLC analysis using a chiral stationary phase.

Visualization: Experimental Workflow for Ni-Catalyzed Cross-Coupling

References

- 1. guidechem.com [guidechem.com]

- 2. EP3153502A1 - Method for synthesising a mineral salt of pivalic acid as an intermediate product - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nickel-Catalyzed Cross Couplings of Benzylic Pivalates with Arylboroxines: Stereospecific Formation of Diarylalkanes and Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantiospecific, Nickel-Catalyzed Cross-Couplings of Allylic Pivalates and Arylboroxines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with Sodium Pivalate

Welcome to the technical support center for the optimization of chemical reactions involving sodium pivalate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on utilizing this compound effectively in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in cross-coupling and C-H activation reactions?

This compound, the sodium salt of pivalic acid, serves multiple functions in transition metal-catalyzed reactions. It can act as a base, a ligand, or a crucial additive that promotes catalyst stability and reactivity. In palladium-catalyzed C-H activation, the pivalate anion is believed to be a key component in the C-H bond-breaking event, acting as a proton shuttle between the substrate and the stoichiometric base.[1] This can lower the activation energy of the C-H cleavage step. In some nickel-catalyzed cross-coupling reactions, aryl pivalates are used as electrophiles, where the pivalate group acts as a leaving group.

Q2: I am observing low to no yield in my palladium-catalyzed C-H arylation where this compound is used as an additive. What are the potential causes?

Low yields in such reactions can stem from several factors. Firstly, ensure all reagents are pure and anhydrous, as water can have a detrimental effect on the reaction. The choice of palladium source and ligand is critical; some combinations may not be effective for your specific substrate. Additionally, the reaction temperature and concentration may need optimization. In some cases, secondary C-H bond arylation requires the presence of a catalytic amount of pivalic acid, the conjugate acid of this compound, to act as a proton shuttle.[1] Insufficient pivalic acid can lead to a stalled reaction.

Q3: Can this compound be used in nickel-catalyzed cross-coupling reactions?

Yes, this compound and its corresponding acid and esters are frequently used in nickel-catalyzed cross-coupling reactions. For instance, aryl pivalates can serve as effective electrophiles in Suzuki-Miyaura couplings with arylboronic acids, catalyzed by an air-stable Ni(II) complex.[2][3] This approach is particularly useful for activating otherwise inert C-O bonds.

Q4: How do I prepare this compound in the lab?

A common laboratory preparation involves reacting pivalic acid with one equivalent of sodium hydroxide in refluxing methanol for approximately three hours. The resulting solid can then be washed with a mixture of diethyl ether and methanol (e.g., 99:1) and dried under vacuum to yield this compound.[4]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Problem: this compound is not dissolving in the reaction solvent, leading to a heterogeneous mixture and poor reaction performance.

Troubleshooting Steps:

-

Solvent Selection: this compound has limited solubility in many nonpolar organic solvents. Consider using more polar aprotic solvents like dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or tetrahydrofuran (THF). A solvent screen is often a crucial first step in optimization.

-

Temperature: Gently heating the reaction mixture can improve the solubility of this compound. However, be mindful of the thermal stability of your reactants and catalyst.

-

Co-solvent: The addition of a co-solvent can sometimes improve solubility. For example, a small amount of a polar solvent in a less polar medium might be effective.

-

Sonication: In some cases, sonication can help to dissolve stubborn solids and create a more uniform suspension.

Solubility of this compound in Common Organic Solvents (Qualitative)

| Solvent | Solubility |

| Tetrahydrofuran (THF) | Sparingly Soluble |

| 1,4-Dioxane | Sparingly Soluble |

| Dimethylformamide (DMF) | Soluble |

| Toluene | Poorly Soluble |

| Acetonitrile | Sparingly Soluble |

| Methanol | Soluble |

Issue 2: Catalyst Deactivation or Decomposition

Problem: The reaction starts but does not go to completion, or a significant amount of palladium black is observed, indicating catalyst deactivation.

Troubleshooting Steps:

-

Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst.

-

Ligand Choice: The ligand plays a critical role in stabilizing the palladium center. If you are observing catalyst decomposition, consider using a bulkier, more electron-donating ligand which can better protect the metal center.

-

Pivalate Concentration: While beneficial, an excess of pivalate can sometimes have a detrimental effect. It is advisable to screen the concentration of this compound to find the optimal loading for your specific reaction.

-

Temperature Control: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

Issue 3: Formation of Side Products

Problem: Significant formation of undesired side products, such as homocoupling of the starting materials.

Troubleshooting Steps:

-

Equivalents of Reagents: Carefully control the stoichiometry of your reactants. An excess of one coupling partner can sometimes lead to homocoupling.

-

Base Strength: The choice and amount of base are crucial. If this compound is acting as the base, its concentration should be optimized. If another base is used, its strength and compatibility with the overall reaction system should be considered.

-